molecular formula C21H32N2O5 B1581360 (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate CAS No. 5874-73-7

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate

Cat. No. B1581360
CAS RN: 5874-73-7
M. Wt: 392.5 g/mol
InChI Key: VSHDSIZCAIEPCM-IRXDYDNUSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate and related compounds have been explored in various synthetic and structural analyses. Studies have focused on their synthesis, crystal structure, and potential biological activity. For instance, the synthesis and crystal structure of novel N-(α-bromoacyl)-α-amino esters containing the Valyl moiety have been reported, highlighting their low cytotoxicity and absence of antibacterial and anti-inflammatory activity, which could be beneficial for their incorporation in prodrugs (Yancheva et al., 2015). Similarly, the title compound's polymorphic forms have been studied for their molecular conformation, revealing unusual packing for a protected dipeptide containing at least one α,α-disubstituted residue (Gebreslasie et al., 2011).

Biological Activity Screening

The potential biological activities of derivatives have been a subject of investigation, with studies on their cytotoxicity, anti-inflammatory, and antibacterial activities. Despite the absence of significant activity in some cases, the favorable pharmacokinetic behavior and toxicological properties suggest these compounds could be valuable in designing carrier-linked prodrug strategies (Smelcerovic et al., 2016).

DNA Binding Interactions

Research into the DNA binding interactions of amide-substituted derivatives has provided insights into their potential as pharmacophores for anticancer agents. Studies have examined their binding with ds.DNA through various experimental and theoretical techniques, suggesting their interaction via intercalation and external bindings (Arshad et al., 2017).

Anticancer Agent Design

The synthesis of functionalized amino acid derivatives, including those related to (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate, has been explored for their potential in designing new anticancer agents. Some compounds have shown promising cytotoxicity in ovarian and oral cancers, indicating their potential utility in anticancer strategies (Kumar et al., 2009).

Safety And Hazards


Future Directions


Please note that while I strive to provide accurate and up-to-date information, my knowledge is based on publicly available information and may not include the most recent research or developments. For more detailed or specific information, please refer to relevant scientific literature or consult a subject matter expert.


properties

IUPAC Name

methyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDSIZCAIEPCM-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207437
Record name tert-Butyloxycarbonyl-leucylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate

CAS RN

5874-73-7
Record name tert-Butyloxycarbonyl-leucylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyloxycarbonyl-leucylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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